N-(3-hydroxyphenyl)-2-methoxybenzamide
Description
N-(3-Hydroxyphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy group on the benzoyl ring and a 3-hydroxyphenyl substituent on the amide nitrogen. This structural motif confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The hydroxyl and methoxy groups contribute to hydrogen bonding and electronic effects, which influence solubility, receptor binding, and antioxidant activity .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H13NO3/c1-18-13-8-3-2-7-12(13)14(17)15-10-5-4-6-11(16)9-10/h2-9,16H,1H3,(H,15,17) |
InChI Key |
ZQBIFXVCQZTASX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-(4-Methoxyphenyl)-2-Methoxybenzamide Derivatives
- Structure : Features a 4-methoxyphenyl group instead of 3-hydroxyphenyl.
- Properties : Demonstrated higher antioxidant activity (IC₅₀ = 12.3 μM in DPPH assay) compared to N-(3-hydroxyphenyl) analogues, attributed to the electron-donating methoxy group enhancing radical scavenging .
- Crystallography : X-ray diffraction studies reveal planar benzamide cores with intermolecular hydrogen bonds involving the methoxy group, stabilizing crystal packing .
N-(2,3-Dihydro-1H-Inden-2-yl)-2-Methoxybenzamide
- Structure : Incorporates a bicyclic indenyl group instead of a hydroxylated phenyl.
- Activity : Inhibits PCSK9 gene expression (IC₅₀ = 8.5 μM), a key target in atherosclerosis therapy, suggesting that bulky substituents enhance interaction with hydrophobic enzyme pockets .
Sulpiride (5-(Aminosulphonyl)-N-((1-Ethyl-2-Pyrrolidinyl)Methyl)-2-Methoxybenzamide)
Pharmacological and Functional Comparisons
Key Observations:
- Substituent Position Matters : The 3-hydroxyphenyl group may reduce antioxidant efficacy compared to 4-methoxyphenyl analogues due to steric hindrance or electronic effects .
- Receptor Selectivity : Bulky substituents (e.g., indenyl or tropane moieties) enhance receptor binding affinity, as seen in PCSK9 inhibitors and D2 ligands .
Crystallographic Data
- N-(3-Hydroxyphenyl)-2-Methoxybenzamide : Predicted to form intramolecular hydrogen bonds (O–H···O), similar to N-(4-methylphenyl)-3-acetoxy-2-methylbenzamide, which shows a dihedral angle of 85.2° between aromatic rings .
- Sulpiride : Crystal structures reveal a twisted conformation between benzamide and pyrrolidinyl groups, optimizing D2 receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
